molecular formula C25H48FO5P B15285241 [1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate

[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate

Cat. No.: B15285241
M. Wt: 478.6 g/mol
InChI Key: ZLEFMXNNQCABDB-UHFFFAOYSA-N
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Description

[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluoro(methyl)phosphoryl group, a propan-2-yloxypropan-2-yl backbone, and an octadec-9-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate involves multiple steps, including the formation of the fluoro(methyl)phosphoryl group and the esterification of octadec-9-enoic acid. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoate moiety.

    Reduction: Reduction reactions may target the phosphoryl group or the double bond in the octadec-9-enoate.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro(methyl)phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Reduced products could be alcohols or alkanes.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, this compound may be utilized to study enzyme interactions and metabolic pathways involving phosphoryl and fluoro groups.

Medicine

Potential medical applications include the development of novel pharmaceuticals targeting specific molecular pathways, particularly those involving phosphorylation.

Industry

In the industrial sector, the compound could be used in the formulation of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of [1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro(methyl)phosphoryl group can mimic phosphate groups, allowing the compound to modulate phosphorylation-dependent pathways. This interaction can affect various cellular processes, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1-[Chloro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate
  • [1-[Bromo(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate
  • [1-[Hydroxy(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate

Uniqueness

The presence of the fluoro group in [1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and hydroxy analogs. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions.

Properties

Molecular Formula

C25H48FO5P

Molecular Weight

478.6 g/mol

IUPAC Name

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate

InChI

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3

InChI Key

ZLEFMXNNQCABDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F

Origin of Product

United States

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